N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” is an organic compound that features both thiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.
Coupling Reaction: Finally, the thiazole and thiophene rings are coupled through an amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Biological Activity: Investigation into its potential as an antimicrobial or anticancer agent due to the presence of bioactive heterocycles.
Medicine
Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The thiazole and thiophene rings could play a crucial role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
“N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” is unique due to the combination of thiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other compounds with only one of these rings.
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₁H₁₃N₃OS₂
- Molecular Weight: 253.36 g/mol
- IUPAC Name: this compound
This structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar thiazole structures have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study focused on the antibacterial activity of thiazole derivatives reported the following results:
Compound | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
This compound | 8 | 10 |
Control (e.g., Ciprofloxacin) | - | 20 |
These findings suggest that the compound exhibits a moderate level of antibacterial activity, comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell division through interference with folate synthesis pathways, similar to other sulfonamide derivatives .
Anticancer Activity
In addition to its antibacterial properties, thiazole derivatives have been explored for their anticancer potential. A study on related thiazole compounds showed promising results against various cancer cell lines.
Case Study: Anticancer Evaluation
The following table summarizes the cytotoxic activity against human cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | A549 (lung adenocarcinoma) | 15 |
Control (e.g., Doxorubicin) | - | 0.5 |
The compound exhibited an IC₅₀ value of 15 µM against A549 cells, indicating a moderate cytotoxic effect. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and thiophene rings can enhance antitumor activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
- Induction of Apoptosis: In cancer cells, thiazole derivatives may induce apoptosis through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-11(8(2)15)18-12(13-7)14-10(16)6-9-4-3-5-17-9/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPKANLJKVJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=CS2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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